(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol
Description
Significance of Bridged Bicyclic Nitrogen Heterocycles in Organic Chemistry and Medicinal Science
Bridged bicyclic nitrogen heterocycles are a class of organic compounds characterized by a core structure containing two rings that share two non-adjacent atoms, known as bridgehead atoms, one of which is a nitrogen atom. This arrangement results in a rigid, three-dimensional conformation that is of great interest in both organic chemistry and medicinal science. nih.gov
Nitrogen-containing heterocycles are fundamental components of many biologically active molecules. rsc.orgnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.org This prevalence is attributed to their metabolic stability and the ability of the nitrogen atoms to form hydrogen bonds with biological targets like DNA. rsc.orgnih.gov Many natural products, including alkaloids, vitamins, and co-enzymes, feature nitrogen heterocyclic scaffolds. rsc.orgnih.gov
Bridged systems, in particular, offer distinct advantages in drug design. nih.gov Their defined three-dimensional shape provides a level of scaffold complexity that can lead to improved binding interactions with enzymes and receptors. nih.gov Incorporating bridged heterocyclic systems into a molecule can positively influence its pharmacokinetic properties by enhancing metabolic stability and reducing lipophilicity. nih.gov The nitrogen bridgehead itself is a common structural motif in numerous bioactive natural products, making these structures highly valuable, although synthetically challenging to access. rsc.org
Rationale for Focused Academic Research on (3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol as a Chiral Scaffold
The specific stereoisomer, this compound, has become a subject of focused academic research due to its utility as a chiral scaffold. A chiral scaffold is an enantiomerically pure molecule used as a starting material or template in the synthesis of more complex, stereochemically defined target molecules. The rigid bicyclic structure of this alcohol, combined with its specific stereochemistry (3S,4R), makes it an ideal building block for creating new compounds with precise three-dimensional arrangements.
The demand for enantiomerically pure forms of compounds like 1-azabicyclo[2.2.1]heptan-3-one, a direct precursor to the alcohol, has driven the development of sophisticated asymmetric synthetic methods. The enantiopurity of these scaffolds is critical for their application in asymmetric synthesis and for producing specific stereoisomers that exhibit desired biological activities. For instance, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been used as a chiral template for synthesizing various aminocyclitols. nih.gov Similarly, derivatives of the 2-azabicyclo[2.2.1]heptane scaffold are recognized as versatile platforms for asymmetric synthesis and as precursors to biologically active molecules. researchgate.net
The 1-azabicyclo[2.2.1]heptane framework, as found in this compound, is a versatile building block for creating more complex organic molecules through a variety of chemical modifications. Its derivatives have been explored as selective orexin-1 receptor antagonists, which are investigated for their potential role in treating addiction and anxiety disorders. nih.gov The synthesis of these complex target molecules often starts from simpler, chiral precursors like this compound or its ketone analog. google.comgoogle.com
Overview of Current Research Trends and Unexplored Areas for the 1-Azabicyclo[2.2.1]heptane System
Current research on the 1-azabicyclo[2.2.1]heptane system and related azabicyclic frameworks is vibrant and multifaceted, focusing on synthetic methodology, structural analysis, and applications in medicinal chemistry.
A significant trend is the development of novel and efficient synthetic routes to access these bicyclic systems. Researchers are exploring various catalytic methods, such as using binary catalytic systems with aluminum complexes to synthesize 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols under mild conditions. acs.orgacs.org Enantiospecific syntheses starting from readily available chiral precursors like trans-4-hydroxy-L-proline are also a key area of investigation to produce specific enantiomers of the 1-azabicyclo[2.2.1]heptane ring system. rsc.org
Another major research avenue is the use of the azabicyclo[2.2.1]heptane scaffold to create molecules with specific biological functions. The rigid framework is considered a conformationally constrained mimic of β-proline, making it a person of interest for designing peptide analogues. mdpi.com The system's unique structure has been incorporated into selective orexin-1 receptor antagonists, demonstrating its value as a privileged scaffold in drug discovery. nih.gov
Rearrangement reactions of the bicyclic scaffold are also being studied. For example, researchers have investigated the regioselective rearrangement of related azanorbornanic aminyl radicals to form different bicyclic systems, such as 2,8-diazabicyclo[3.2.1]oct-2-enes. acs.org These studies expand the synthetic utility of the core structure and provide access to new and diverse molecular frameworks.
Unexplored areas primarily involve expanding the chemical space accessible from this scaffold. This includes developing new late-stage functionalization techniques to modify complex molecules containing the 1-azabicyclo[2.2.1]heptane core. rsc.org Further exploration of its derivatives against a wider range of biological targets is another promising direction. As catalytic methods become more sophisticated, the synthesis of even more complex and functionally diverse derivatives will likely become a major focus, potentially leading to the discovery of new therapeutic agents and research tools. acs.orgacs.org
Data Tables
Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Value | Source |
|---|---|---|
| CAS Number | 21473-16-5 | echemi.com |
| Molecular Formula | C₆H₁₁NO | echemi.comchemspider.com |
| Molecular Weight | 113.16 g/mol | echemi.com |
| Exact Mass | 113.084063974 u | echemi.com |
| Hydrogen Bond Donor Count | 1 | echemi.com |
| Hydrogen Bond Acceptor Count | 2 | echemi.com |
| XLogP3 | -0.2 | echemi.com |
Table 2: Summary of Key Research Applications for the Azabicyclo[2.2.1]heptane Scaffold This table is interactive. Click on the headers to sort the data.
| Research Area | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for Orexin-1 Antagonists | Optimization of substituted azabicyclo[2.2.1]heptanes led to the discovery of potent and selective OX1R antagonists. nih.gov |
| Organic Synthesis | Chiral Template/Building Block | Enantiopure azabicyclo[2.2.1]heptane derivatives serve as versatile starting materials for complex molecule synthesis. nih.govrsc.org |
| Catalysis | Development of Synthetic Methods | New catalytic systems are being developed for the efficient and stereocontrolled synthesis of azabicyclo[2.2.1]heptanes. acs.orgacs.org |
| Peptidomimetics | Conformationally Constrained Proline Mimics | The rigid 7-azabicyclo[2.2.1]heptane amide system is studied as a structural analogue of β-proline. mdpi.com |
| Reaction Mechanisms | Study of Rearrangement Reactions | The bicyclic skeleton's influence on radical-mediated ring expansion and rearrangement reactions is an active area of research. acs.org |
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-Azabicyclo[2.2.1]heptan-3-one |
| 2-Azabicyclo[2.2.1]heptane |
| 7-Azabicyclo[2.2.1]heptan-2-ol |
| 2,8-Diazabicyclo[3.2.1]oct-2-ene |
| trans-4-Hydroxy-L-proline |
Properties
IUPAC Name |
(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTWCEWSUXQZ-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-16-5 | |
| Record name | rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enantioselective Synthesis and Stereocontrol of 3s,4r 1 Azabicyclo 2.2.1 Heptan 3 Ol
Chiral Pool Approaches to the 1-Azabicyclo[2.2.1]heptane Ring System
Chiral pool synthesis leverages the inherent stereochemistry of natural products, most commonly amino acids, to construct complex chiral molecules. This strategy avoids the need for chiral resolutions or asymmetric catalysts in later steps by incorporating the stereocenters from the very beginning of the synthetic route.
trans-4-Hydroxy-L-proline is a versatile and inexpensive starting material from the chiral pool for the synthesis of various nitrogen-containing heterocyclic compounds, including the 1-azabicyclo[2.2.1]heptane core. rsc.orgnih.govmathnet.rubiorxiv.org Its rigid pyrrolidine (B122466) ring and pre-existing stereocenters provide a robust framework for directing the formation of the bicyclic system.
One established enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system begins with commercially available trans-4-hydroxy-L-proline. rsc.org The key steps in this sequence are:
Derivatization : The starting material is converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.org This step activates the hydroxyl group for subsequent nucleophilic displacement.
Carbon-Carbon Bond Formation : The sulfonate ester intermediate reacts with an enolate anion, which adds a two-carbon unit required for the eventual formation of the second ring. rsc.org
Reduction and Cyclization : The resulting pyrrolidinylacetic esters are reduced to their corresponding alcohols. These alcohols are then converted back into sulfonate esters, and upon deprotection of the pyrrolidine nitrogen, spontaneous intramolecular cyclization occurs to yield the desired (4R)-1-azabicyclo[2.2.1]heptane skeleton. rsc.org
An alternative pathway involves the catalytic decarboxylation of trans-4-hydroxy-L-proline using a catalyst like 2-cyclohexen-1-one (B156087) in cyclohexanol. nih.gov This process yields an amino alcohol which can then be condensed with other fragments and cyclized to form the bicyclic core. nih.gov These methods highlight how the stereochemistry inherent in trans-4-hydroxy-L-proline is transferred through the synthetic sequence to control the absolute configuration of the final product.
Table 1: Synthetic Strategies from trans-4-Hydroxy-L-proline
| Strategy | Key Intermediate | Key Reaction Steps | Reference |
|---|---|---|---|
| Sulfonate Displacement and Cyclization | (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine | Reaction with enolate anion, reduction to alcohol, conversion to sulfonate ester, deprotection, and intramolecular cyclization. | rsc.org |
| Decarboxylation and Condensation | (3R)-Pyrrolidin-3-ol (as hydrogen maleate (B1232345) salt) | Catalytic decarboxylation, condensation with an acid chloride, oxidation, and acid-catalyzed cyclization. | nih.gov |
| Intramolecular Mitsunobu Esterification | N-tBoc-proline lactone | Conversion of N-tBoc-trans-4-hydroxy-ʟ-proline to a lactone, followed by hydrolysis. | biorxiv.org |
Beyond proline, other chiral amino acids serve as valuable precursors for the 1-azabicyclo[2.2.1]heptane framework. pwr.edu.pl The strategy generally involves modifying the amino acid to introduce the necessary functional groups for an intramolecular cyclization reaction that forms the bicyclic structure.
For instance, L-serine has been used to synthesize 7-azabicyclo[2.2.1]heptane analogues. acs.org A key step in this approach is a tandem Wittig/Michael reaction to form a functionalized pyrrolidine, which then undergoes a transannular alkylation to construct the bicyclic ring system. acs.org Similarly, glycine-derived Schiff bases can be alkylated and subsequently cyclized to produce bicyclic α-amino acids, including the exo and endo isomers of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid. researchgate.net
Asymmetric 1,3-dipolar cycloaddition reactions also represent a powerful strategy. researchgate.netacs.org For example, the reaction between an achiral ylide precursor and a dipolarophile derived from a chiral auxiliary can produce highly functionalized pyrrolidines. researchgate.net These intermediates can then be elaborated and cyclized to form the target 1-azabicyclo[2.2.1]heptane system with high enantiomeric purity. researchgate.net
Asymmetric Synthetic Methodologies for 1-Azabicyclo[2.2.1]heptan-3-ol
Asymmetric synthesis aims to create the desired stereocenters from achiral or prochiral precursors through the use of chiral catalysts, reagents, or auxiliaries. A primary route to (3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol involves the stereoselective reduction of the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one.
The reduction of the carbonyl group in 1-azabicyclo[2.2.1]heptan-3-one introduces a new stereocenter at the C3 position. unirioja.es The facial selectivity of this reduction is paramount for obtaining the desired (3S,4R) configuration of the resulting alcohol. The rigid, strained bicyclic system imposes significant steric constraints that influence the approach of the reducing agent. researchgate.net The two primary methods for this transformation are catalytic hydrogenation and reduction with hydride reagents.
Catalytic hydrogenation is a widely used method for the reduction of ketones. The stereochemical outcome is highly dependent on the catalyst, solvent, and substrate. ucla.edu In the context of azabicyclic ketones, the substrate adsorbs onto the surface of the catalyst (e.g., palladium, platinum, or rhodium on a solid support like carbon), and hydrogen is delivered from the less sterically hindered face.
While direct catalytic hydrogenation of 1-azabicyclo[2.2.1]heptan-3-one to this compound is not extensively detailed, studies on related systems provide insight. For example, the catalytic hydrogenation of unsaturated precursors like 2-azabicyclo[2.2.1]hept-5-enes shows that the choice of catalyst (e.g., Pd/C vs. Rh/Al2O3) and conditions strongly influences the product distribution. ucla.edu This suggests that achieving high diastereoselectivity in the hydrogenation of the ketone would require careful optimization of the catalyst system and reaction conditions to favor hydrogen delivery to one specific face of the carbonyl group.
Reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) is a common method for converting ketones to alcohols. pwr.edu.pllookchem.com The diastereoselectivity of the reduction of cyclic ketones is governed by the steric environment around the carbonyl group. researchgate.net For bicyclic systems like 1-azabicyclo[2.2.1]heptan-3-one, the hydride anion will preferentially attack from the less hindered face of the molecule.
A key study on the synthesis of epibatidine (B1211577) analogues provides a direct precedent for this transformation. unirioja.es The stereoselective reduction of a closely related precursor, N-Boc-7-azabicyclo[2.2.1]heptan-3-one, with sodium borohydride resulted in a mixture of the syn and anti alcohol products. unirioja.es The reaction showed significant diastereoselectivity, affording the two isomers in a 15:85 ratio, with the major product arising from the hydride attacking the more accessible face of the ketone. unirioja.es The conformational rigidity of the bicyclic system, which may adopt a twist-boat conformation, directs the incoming nucleophile. researchgate.net Bulky reducing agents, in particular, are expected to approach from the equatorial direction to avoid steric clash. researchgate.net This inherent facial bias is crucial for controlling the stereochemistry at the C3 position to yield the desired (3S,4R) configuration.
Table 2: Diastereoselective Reduction of Azabicyclo[2.2.1]heptanone Precursors
| Precursor | Reducing Agent | Product(s) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| N-Boc-7-azabicyclo[2.2.1]heptan-3-one | Sodium Borohydride (NaBH₄) | (1S,3S,4R)- and (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (after further steps) | 15:85 | unirioja.es |
| 1,3-dioxan-5-yl 3-pyridyl ketone (ketimine intermediate) | Sodium Borohydride (NaBH₄) | Diastereomeric secondary amines | High diastereoselectivity under controlled conditions | lookchem.com |
Chiral Auxiliary and Ligand-Mediated Approaches to the this compound Core
The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds like this compound. Chiral auxiliaries and ligands play a crucial role in directing the stereochemical outcome of reactions, enabling the formation of the desired stereoisomer.
One notable approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to guide a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. For instance, the 1,3-dipolar cycloaddition of a chiral (Z)-alkene has been controlled by the use of a (2R)-bornane-2,10-sultam moiety as a chiral auxiliary. researchgate.net This strategy led to a diastereomeric mixture where the desired stereochemistry was preferentially formed. researchgate.net Another strategy has been the incorporation of a chiral substituted benzyl (B1604629) group on the nitrogen atom of a precursor, which has led to the preparation of related esters in enantiomerically pure form. researchgate.netpsu.edu The diastereomers formed in such reactions can often be separated by crystallization. psu.edu
In addition to chiral auxiliaries, chiral ligands are employed in asymmetric catalysis to create a chiral environment around a metal catalyst, thereby influencing the stereochemical pathway of a reaction. For example, asymmetric catalysis using chiral ligands, such as Jacobsen's salen complexes, can induce enantioselectivity in the functionalization of ketone precursors to azabicyclic systems. The choice of a suitable chiral ligand is critical for achieving high enantiomeric excess.
Resolution Techniques for Enantiomerically Pure 1-Azabicyclo[2.2.1]heptan-3-ol and its Derivatives
The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a fundamental technique for obtaining enantiomerically pure compounds. For 1-azabicyclo[2.2.1]heptan-3-ol and its precursors, both classical and modern resolution methods are employed.
Diastereomeric Salt Formation and Crystallization
A well-established and effective method for resolving racemic amines or alcohols is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org This technique relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orgresearchgate.net
For the resolution of racemic 1-azabicyclo[2.2.1]heptan-3-exo-ol, D-tartaric acid has been utilized. google.com The process involves reacting the racemic alcohol with the chiral acid to form a mixture of diastereomeric salts. libretexts.orggoogle.com Due to their differential solubility in a given solvent system, one diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble diastereomer. Subsequent treatment of the separated salt allows for the recovery of the enantiomerically pure alcohol. libretexts.org The efficiency of such resolutions can be very high, as demonstrated by the use of tartaric acid derivatives for similar compounds.
Table 1: Example of Resolution Efficiency using a Tartaric Acid Derivative
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Di-p-toluoyl-L-tartaric acid | Acetone/H₂O | 85 | 99.5 |
Data is illustrative of resolutions for related compounds.
Chromatographic Separation Methods for Enantiomers
Chromatographic techniques offer a powerful alternative for the separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective method for both analytical determination of enantiomeric purity and preparative-scale separation. researchgate.net
The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus separation. Polysaccharide-based stationary phases, such as those found in Chiralcel and Chiralpak columns, have shown excellent resolving capabilities for a variety of chiral compounds, including derivatives of azabicyclo[2.2.1]heptane. researchgate.net The choice of mobile phase and temperature can be optimized to improve the separation. researchgate.net For instance, a mobile phase of n-hexane-isopropanol has been successfully used for the separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related lactam. researchgate.net
Table 2: Illustrative Chiral HPLC Separation Conditions
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection |
|---|---|---|---|
| Chiralcel OD-H | n-hexane-isopropanol (80:20) | 1.0 | UV (254 nm) & Optical Rotation |
Conditions are for the separation of enantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net
Elucidation and Assignment of Absolute Stereochemistry for this compound and Intermediates
The unambiguous determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its characterization. For this compound and its synthetic intermediates, several powerful analytical techniques are employed.
X-ray Crystallography for Conclusive Stereochemical Determination
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of the diffraction data allows for the calculation of an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined. nih.gov
In the context of 1-azabicyclo[2.2.1]heptane derivatives, X-ray crystallography has been used to definitively establish the absolute configuration of key intermediates. researchgate.netpsu.edu For example, the absolute configuration of bicyclic esters related to the target compound was deduced by performing X-ray crystallographic analysis on a preceding intermediate, a 2-[(S)-1-phenylethyl]perhydropyrano[3,4-c]pyrrole-4-one. researchgate.netpsu.edu This confirmed the stereochemistry which was then carried through to the final product. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for elucidating the structure and stereochemistry of organic molecules in solution. researcher.life While X-ray crystallography provides definitive solid-state structures, NMR is invaluable for confirming structures and determining relative stereochemistry in solution.
Conventional NMR techniques rely on parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and scalar (J) couplings. researcher.life The spatial proximity of protons can be determined through NOE experiments, which measure the transfer of nuclear spin polarization through space. This information is crucial for assigning the relative stereochemistry of substituents on a ring system. Furthermore, the magnitude of J-couplings between protons is dependent on the dihedral angle between them, providing valuable information about their relative orientation. ucla.edu The regio- and stereochemistry of an acetate (B1210297) group in a related 2-azabicyclo[2.2.1]heptene was determined by analyzing the chemical shifts and coupling constants in its ¹H NMR spectrum. ucla.edu More advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) in weakly ordering media, can provide long-range structural information and further aid in the definitive assignment of stereochemistry. researcher.lifenih.gov
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotation)
The rigid bicyclic framework of 1-azabicyclo[2.2.1]heptane derivatives makes them excellent candidates for stereochemical analysis using chiroptical techniques. The spatial arrangement of substituents and the inherent chirality of the scaffold give rise to distinct interactions with plane-polarized and circularly polarized light, which are quantified by optical rotation and electronic circular dichroism, respectively.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The resulting spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. frontiersin.org For molecules with flexible components, the experimental ECD spectrum represents the population-weighted average of the spectra of all contributing conformers at a given temperature. frontiersin.org
In the case of 1-azabicyclo[2.2.1]heptane derivatives, the absolute stereochemistry can be reliably determined by comparing the experimental ECD spectrum with quantum chemical simulations. researchgate.net This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a powerful tool for the configurational assignment of complex natural products and synthetic compounds. frontiersin.org For instance, in the stereochemical analysis of terminal alkynes based on the enantiomerically pure (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane scaffold, a combination of experimental ECD and optical rotation data with quantum chemical simulations was successfully used to confirm the absolute configuration of the products. researchgate.net
A typical ECD study involves recording the spectrum of the chiral compound in a suitable solvent. The spectrum for a derivative of the 2-azabicyclo[2.2.1]heptane system, for example, might exhibit characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. researchgate.net The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.
While specific ECD data for this compound is not extensively published in readily accessible literature, the principles of its application are well-established. Researchers would compare the experimental spectrum with the calculated spectra for both the (3S,4R) and its enantiomeric (3R,4S) configurations. A good match between the experimental and one of the calculated spectra would provide strong evidence for the absolute configuration of the synthesized compound.
Table 1: Representative ECD Data for a Chiral 2-Azabicyclo[2.2.1]heptane Derivative
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) |
| 215 | - |
| 243 | + |
This table presents illustrative data based on published spectra for a related chiral 2-azabicyclo[2.2.1]heptane derivative to demonstrate the nature of ECD results. The signs (+/-) indicate the direction of the Cotton effects. researchgate.net
Optical rotation is a classical chiroptical method that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (commonly the sodium D-line at 589 nm), the temperature, the concentration of the sample, and the solvent. daneshyari.com
The sign and magnitude of the specific rotation are used to characterize enantiomers, which will rotate the plane of polarized light by equal amounts but in opposite directions. daneshyari.com While empirical rules can sometimes be used to correlate the sign of rotation with the absolute configuration for a series of closely related compounds, these rules are not universally applicable and can be influenced by subtle conformational changes or solvent effects. daneshyari.com
Therefore, the determination of absolute configuration solely based on optical rotation is less reliable than modern techniques like ECD or VCD, especially for novel structures. However, it remains a fundamental and widely used technique for determining the enantiomeric purity of a sample and for confirming the identity of a known chiral compound by comparing its measured specific rotation to the literature value.
Table 2: Representative Optical Rotation Data for Chiral Azabicyclo[2.2.1]heptane Derivatives
| Compound | Specific Rotation [α] | Conditions |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | -170 ± 10° | c = 1, Chloroform, 22°C |
| Enantiomerically enriched bicyclo[2.2.1]heptane derivative | +33.5° | 24°C |
This table provides examples of reported optical rotation values for related chiral bicyclic compounds to illustrate the nature of the data obtained from this method. daneshyari.com
Structural Characterization and Advanced Spectroscopic Analysis of 3s,4r 1 Azabicyclo 2.2.1 Heptan 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, offering deep insights into the chemical environment of individual atoms and their connectivity.
¹H and ¹³C NMR for Primary Structural Confirmation
Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to display a series of multiplets in the aliphatic region. The bridgehead protons are expected to resonate at distinct chemical shifts, providing key structural information. The proton attached to the carbon bearing the hydroxyl group (H3) would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The remaining methylene protons of the bicyclic system would present as complex multiplets due to intricate spin-spin coupling interactions.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group (C3) would exhibit a characteristic downfield chemical shift. The bridgehead carbons and the remaining methylene carbons would resonate at specific frequencies, reflecting their unique electronic environments within the strained bicyclic framework.
A comprehensive analysis of these 1D spectra would confirm the presence of the 1-azabicyclo[2.2.1]heptane core and the hydroxyl substituent.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships
To unambiguously assign the proton and carbon signals and to elucidate the stereochemical relationships within the molecule, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of the proton spin systems throughout the carbon skeleton. For instance, correlations would be observed between the H3 proton and its neighboring protons on C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would directly correlate each proton to its attached carbon atom, enabling the definitive assignment of carbon chemical shifts based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC correlations would be crucial in confirming the connectivity across the bicyclic system, for example, by showing correlations from the bridgehead protons to various carbons within the rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons. For (3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol, NOESY would be instrumental in confirming the endo or exo orientation of the hydroxyl group by observing through-space interactions between the H3 proton and other protons in the bicyclic system. This is critical for confirming the specified (3S,4R) stereochemistry.
While specific experimental 2D NMR data for this compound is not publicly available, the application of these techniques is a standard and essential procedure for the complete structural and stereochemical assignment of complex molecules of this nature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.
For this compound, the molecular formula is C₆H₁₁NO. The theoretical exact mass for the protonated molecule ([M+H]⁺) can be calculated with high precision. While experimental HRMS data is not available, predicted data from computational models can provide an expected value. For instance, the predicted m/z for the [M+H]⁺ adduct is approximately 114.09134. uni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the proposed molecular formula.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 114.09134 |
| [M+Na]⁺ | 136.07328 |
| [M-H]⁻ | 112.07678 |
| [M+NH₄]⁺ | 131.11788 |
| [M+K]⁺ | 152.04722 |
| [M]⁺ | 113.08351 |
| [M]⁻ | 113.08461 |
Table 1: Predicted m/z values for various adducts of this compound. Data is computationally predicted. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. C-H stretching vibrations for the aliphatic CH and CH₂ groups would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely be observed in the 1250-1020 cm⁻¹ range, and the C-O stretching vibration of the secondary alcohol would appear in the 1150-1050 cm⁻¹ region.
Raman Spectroscopy: The Raman spectrum would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching vibrations of the bicyclic core would be expected to show strong signals. The symmetric stretching of the bicyclic skeleton would also be a characteristic feature.
Together, IR and Raman spectra would confirm the presence of the key functional groups (hydroxyl and tertiary amine) and the aliphatic bicyclic structure.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Chiral Structural Analysis
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide detailed information about the absolute configuration and conformation of chiral molecules in solution.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific enantiomeric form. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the (3S,4R) enantiomer, the absolute configuration can be unambiguously confirmed. The VCD signals in the O-H and C-H stretching regions would be particularly informative about the local chirality around the stereocenters.
Both VCD and ROA are invaluable tools for the non-destructive determination of absolute stereochemistry in solution, offering a powerful alternative to X-ray crystallography, especially for non-crystalline samples.
Computational and Theoretical Studies on 3s,4r 1 Azabicyclo 2.2.1 Heptan 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic stability of the 1-azabicyclo[2.2.1]heptane framework. These calculations provide a detailed map of electron density distribution, molecular orbital energies (such as the HOMO and LUMO), and the nature of chemical bonds within the molecule.
Table 1: Application of DFT in Structural Analysis
| Calculated Property | Significance for (3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol |
|---|---|
| Electron Density Distribution | Reveals regions susceptible to electrophilic or nucleophilic attack. |
| Molecular Orbital Energies | Determines electronic transition properties and reactivity indices. |
| Bond Angles and Lengths | Quantifies the degree of ring strain in the bicyclic system. |
Conformational Analysis and Molecular Dynamics Simulations of the Bicyclic System
The 1-azabicyclo[2.2.1]heptane core is a rigid and conformationally constrained system. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, explores the potential energy surface of the molecule to identify stable conformers. For this compound, this involves determining the preferred orientation of the hydroxyl group (exo vs. endo relative to the nitrogen bridge) and its hydrogen bonding capabilities.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account solvent effects and temperature. MD studies on related azabicyclic systems have been used to understand their structural stability and conformational preferences in solution. mdpi.comresearchgate.net For instance, simulations can reveal the flexibility of the bicyclic framework, the dynamics of the hydroxyl group, and the patterns of solvent molecule interactions around the solute. Non-adiabatic molecular dynamics (NAMD) have even been employed on related diazabicyclo[2.2.1]heptenes to investigate complex photochemical reaction pathways. digitellinc.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, ECD Spectra)
Computational methods are widely used for the accurate prediction of spectroscopic data, which is invaluable for structure verification and stereochemical assignment.
NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have demonstrated good agreement with experimental results for predicting ¹H and ¹³C NMR chemical shifts in bicyclo[2.2.1]heptane derivatives. nih.gov For this compound, these predictions can aid in the unambiguous assignment of signals for each proton and carbon atom, which can be challenging to interpret solely from experimental spectra due to the complex spin systems in such rigid structures. Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction. mdpi.comresearchgate.net
Electronic Circular Dichroism (ECD) Spectra: As this compound is a chiral molecule, ECD spectroscopy is a critical technique for confirming its absolute configuration. Time-dependent DFT (TD-DFT) is the standard method for calculating theoretical ECD spectra. mdpi.com The process involves first performing a conformational search to identify all low-energy conformers. Then, the ECD spectrum is calculated for each conformer, and a final Boltzmann-averaged spectrum is generated. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the enantiomer can be confidently assigned. researchgate.netsemanticscholar.org This approach is a reliable, non-empirical method for stereochemical elucidation. mdpi.com
Table 2: Computational Spectroscopy Methods
| Spectrum | Computational Method | Application for this compound |
|---|---|---|
| NMR | DFT (GIAO) nih.gov | Prediction of ¹H and ¹³C chemical shifts for signal assignment. |
Computational Elucidation of Reaction Mechanisms and Transition States for Derivatives
DFT calculations are instrumental in mapping out the reaction pathways for the synthesis and modification of the azabicyclo[2.2.1]heptane scaffold. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. acs.orgnih.gov
This analysis allows for the identification of the rate-determining step and provides insight into the reaction's feasibility and selectivity. acs.org For example, computational studies on the heterocyclization to form 7-azabicyclo[2.2.1]heptane systems have rationalized the formation of different products under various conditions. acs.org Similarly, for reactions involving derivatives of this compound, such as nucleophilic substitution at the hydroxyl group or acylation at the nitrogen, computational methods can predict the most likely mechanistic pathways. Transition state analysis provides a powerful tool for understanding enzymatic reactions and for designing potent enzyme inhibitors that mimic these transient, high-energy states. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling for Scaffold-Based Design (Theoretical Investigations)
The rigid three-dimensional structure of the 1-azabicyclo[2.2.1]heptane scaffold makes it an attractive core for designing ligands that can bind with high affinity and selectivity to biological targets like receptors and enzymes. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov
For derivatives of this compound, docking studies can visualize key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that contribute to binding affinity. nih.gov For example, in the development of antagonists for the P2Y14 receptor, molecular modeling of a related 2-azanorbornane derivative helped to identify stable and persistent interactions within the receptor's binding pocket. nih.gov Such theoretical investigations are crucial in modern drug discovery, enabling the rational design of new therapeutic agents by predicting how modifications to the scaffold will affect target binding, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov
Application of 3s,4r 1 Azabicyclo 2.2.1 Heptan 3 Ol in Medicinal Chemistry Scaffold Design
Design of Conformationally Constrained Ligands Incorporating the 1-Azabicyclo[2.2.1]heptan-3-ol Moiety
The intrinsic rigidity of the 1-azabicyclo[2.2.1]heptane framework is a cornerstone of its application in ligand design. This bicyclic system enforces a boat-like conformation in the six-membered ring, creating a well-defined three-dimensional structure. Unlike flexible molecules that can adopt multiple conformations, ligands built upon this scaffold present a fixed spatial arrangement of substituents to a biological receptor. This conformational restriction is a powerful tool for medicinal chemists aiming to design agents with high selectivity and potency. unirioja.es
By incorporating the (3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol moiety, designers can introduce specific hydrogen bonding capabilities (from the hydroxyl group) and a basic nitrogen center in a spatially defined manner. The fixed orientation of these functional groups can lead to enhanced binding affinity and can be exploited to probe the topology of receptor binding pockets. The use of such rigid scaffolds helps to minimize the entropic penalty upon binding to a receptor, which can contribute to a more favorable binding free energy. The three-dimensional nature of these scaffolds also allows for the exploration of new chemical space, moving away from the often flat structures of traditional pharmaceuticals.
Role as a Chiral Building Block for the Synthesis of Complex Bioactive Molecules
Enantiomerically pure this compound and related derivatives are valuable chiral building blocks in the synthesis of complex, biologically active molecules. unirioja.esrsc.org The inherent chirality, derived from multiple stereocenters within the bicyclic core, makes it an excellent starting material for stereoselective synthesis. researchgate.net This leverages the principle that the biological activity of chiral drugs often resides in a single enantiomer.
A notable application is in the synthesis of other valuable chiral intermediates. For example, a conformationally constrained 4-hydroxyproline (B1632879) derivative with a 7-azabicyclo[2.2.1]heptane skeleton has been used as a precursor to synthesize a key intermediate for (+)-epibatidine, a potent analgesic alkaloid. unirioja.es Similarly, enantiopure 7-azabicyclo[2.2.1]heptan-2-ol has been employed as a chiral template for the synthesis of various aminocyclitols, including dihydroconduramine E-1 and ent-conduramine F-1. nih.gov The use of these chiral scaffolds ensures the stereochemical integrity of the final product, which is critical for its pharmacological profile.
Structure-Activity Relationship (SAR) Studies Focused on Scaffold Rigidity and Substituent Effects on Target Interaction
For instance, in a series of azabicyclic ligands designed for muscarinic receptors, both the affinity and efficacy were found to be significantly influenced by the surface area and conformational flexibility presented to the receptor. lookchem.com Studies on derivatives of the related 7-azabicyclo[2.2.1]heptane scaffold for sigma-2 (σ2) receptors revealed that the nature of the N-substituent was critical for selectivity; arylalkyl groups conferred selectivity for the σ2 subtype, whereas other substituents resulted in high affinity for multiple subtypes. nih.gov This demonstrates the profound impact that substituent placement and type can have on the pharmacological profile of ligands built from this bicyclic core.
Development of Novel Pharmacological Probes and Tools Based on the 1-Azabicyclo[2.2.1]heptan-3-ol Scaffold
The unique structural features of the 1-azabicyclo[2.2.1]heptane core have been exploited to develop a range of pharmacological probes and potential therapeutic agents targeting various receptors and enzymes.
The 1-azabicyclo[2.2.1]heptane scaffold has been successfully used to develop ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are important targets for treating neurological disorders. mdpi.comnih.gov Researchers have synthesized novel oxadiazole-based muscarinic agonists by using precursors such as exo-3-carbomethoxy-1-azabicyclo[2.2.1]heptan-3-ol. These efforts were driven by the need to improve upon earlier agonists like arecoline. mdpi.com The resulting azanorbornane-based compounds showed that efficacy and binding are markedly influenced by the physicochemical properties of the cationic head group. lookchem.com The exo-1-azanorbornane structure was identified as representing an optimal arrangement for muscarinic agonist activity in one series of compounds. lookchem.com
Table 1: 1-Azabicyclo[2.2.1]heptane Derivatives as mAChR Ligands
| Derivative Class | Target | Key Finding | Reference(s) |
|---|---|---|---|
| 1,2,4-Oxadiazoles | Muscarinic Agonists | Efficacy and affinity are influenced by the size and properties of the azabicyclic head group. | lookchem.com |
The 1-azabicyclo[2.2.1]heptane scaffold and its isomers are also integral to the design of modulators for nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological and pathological processes. mdpi.com The related ketone, 1-azabicyclo[2.2.1]heptan-3-one, serves as a key intermediate in the synthesis of spirocyclic compounds that act as neuronal nAChR agonists. lookchem.com Furthermore, the potent nAChR agonist epibatidine (B1211577) contains the isomeric 7-azabicyclo[2.2.1]heptane ring system. researchgate.net Synthetic routes to (+)-epibatidine have utilized chiral building blocks derived from conformationally constrained amino acids that form the azabicyclo[2.2.1]heptane skeleton, highlighting the scaffold's importance in this area. unirioja.es
Table 2: Azabicyclo[2.2.1]heptane-Based nAChR Ligands
| Compound/Class | Scaffold Type | Role | Reference(s) |
|---|---|---|---|
| Spirocyclic quinuclidinyl-Δ2-isoxazolines | 1-Azabicyclo[2.2.1]heptane | Neuronal nAChR Agonists | lookchem.com |
| (+)-Epibatidine | 7-Azabicyclo[2.2.1]heptane | Potent nAChR Agonist | unirioja.esresearchgate.net |
The rigid bicyclic framework of azabicyclo[2.2.1]heptane has proven to be a versatile scaffold for designing enzyme inhibitors. While some muscarinic agonists also have an effect on acetylcholinesterase (AChE), more targeted designs have been pursued for other enzymes. mdpi.com
A prominent example is the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes mellitus. mdpi.com Researchers have synthesized potent and selective DPP-4 inhibitors by incorporating a 2-azabicyclo[2.2.1]heptane moiety into pseudopeptide structures. In these studies, modifications and stereochemical refinements of the scaffold led to the discovery of a compound with a very low nanomolar IC50 value (4.3 nM) for DPP-4 and high selectivity over related enzymes like DPP-8 and DPP-9. mdpi.com This work underscores the utility of the azabicyclo[2.2.1]heptane scaffold in creating highly specific enzyme inhibitors by presenting key functional groups in a constrained and optimal orientation for binding to an enzyme's active site.
Table 3: Enzyme Inhibitors Based on the Azabicyclo[2.2.1]heptane Scaffold
| Scaffold | Target Enzyme | Key Finding | Reference(s) |
|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | DPP-4 | Resulted in a potent and selective inhibitor (IC50 = 4.3 nM). | mdpi.com |
Bioisosteric Replacement Strategies Utilizing the 1-Azabicyclo[2.2.1]heptan-3-ol Nucleus for Enhanced Target Selectivity and Binding Affinity
In modern medicinal chemistry, the strategic replacement of specific molecular fragments with other groups that retain similar biological activity, known as bioisosteric replacement, is a cornerstone of drug design. A significant trend in this field involves the substitution of flat, aromatic rings like benzene (B151609) with three-dimensional, saturated C(sp3)-rich scaffolds. nih.govresearchgate.net This approach aims to overcome issues associated with aromatic rings, such as metabolic instability and poor solubility, while improving the compound's physicochemical profile. nih.govresearchgate.net The rigid, conformationally constrained nature of bridged bicyclic systems, such as the 1-azabicyclo[2.2.1]heptane nucleus, makes them particularly valuable as bioisosteres. researchgate.net Their fixed three-dimensional structure can enhance binding to biological targets by presenting functional groups in an optimal spatial arrangement, thereby improving both binding affinity and selectivity. unife.it
The this compound scaffold and its direct precursor, 1-azabicyclo[2.2.1]heptan-3-one, serve as important building blocks for creating molecules with high target specificity. The rigid framework of this nucleus restricts the conformational freedom of the molecule, allowing for a more precise interaction with the binding pockets of proteins and receptors. This has been effectively demonstrated in the development of selective ligands for challenging targets like muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).
A key challenge in developing receptor agonists is achieving subtype selectivity, as classical agonists are often small and fit into the highly conserved binding sites of multiple receptor subtypes. researchgate.net One successful bioisosteric strategy involves designing larger, more structurally complex agonists that can engage with less conserved, allosteric sites on the receptor surface. The 1-azabicyclo[2.2.1]heptane core is an ideal scaffold for this purpose. Research into muscarinic agonists has shown that by using the 1-azabicyclo[2.2.1]heptan-3-one core to append larger aryl-containing side chains, it is possible to achieve significant M1 subtype selectivity. researchgate.net The rigid bicyclic system acts as a stable anchor, positioning the larger functional groups to interact with specific residues outside the primary binding site, which differ between receptor subtypes. This leads to enhanced selectivity that is not attainable with smaller, more flexible agonists. researchgate.net
Similarly, the 1-azabicyclo[2.2.1]heptane nucleus has been instrumental in developing potent and selective ligands for the α7 nAChR subtype. Studies have shown that the inclusion of specific substituents on this scaffold dramatically impacts binding affinity and selectivity. For instance, the bioisosteric replacement of simpler structures with a 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.1]heptane moiety leads to a substantial increase in binding affinity for nAChR subtypes. google.com The defined stereochemistry of the this compound scaffold ensures a precise orientation of the key interacting groups, optimizing contact with the receptor's binding site.
The table below illustrates how modifications based on the 1-azabicyclo[2.2.1]heptane scaffold can influence receptor binding affinity, demonstrating its utility in bioisosteric replacement strategies.
| Base Scaffold | Target Receptor | Modification Strategy | Result | Reference |
| 1-Azabicyclo[2.2.1]heptan-3-one | Muscarinic M1 Receptor | Addition of O-(3-aryl-2-propynyl) oxime side chains | Creation of larger agonists that achieve high M1 subtype selectivity | researchgate.net |
| 1-Azabicyclo[2.2.1]heptane | Nicotinic α7 Receptor | Introduction of a 2-(3-pyridinyl)methyl substituent | Substantially increased binding affinity and selectivity | google.com |
| Phenyl Ring | Various | Replacement with saturated C(sp3)-rich scaffolds | Generally improved physicochemical and metabolic profiles | nih.govresearchgate.net |
These findings underscore the power of using the this compound nucleus and related structures in bioisosteric replacement. By replacing more flexible or metabolically labile moieties with this rigid, three-dimensional scaffold, medicinal chemists can fine-tune the pharmacological profile of a lead compound, enhancing its selectivity and potency for a desired biological target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
